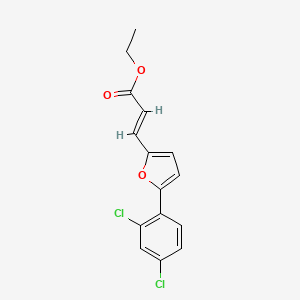![molecular formula C11H14N2S2 B11763422 2-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11763422.png)
2-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound with a molecular formula of C11H14N2S2 and a molecular weight of 238.4 g/mol . This compound is characterized by its unique thieno[2,3-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The hydrogen atoms on the thiol group can be substituted with various alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkylating agents like methyl iodide (CH3I) or benzyl bromide (C6H5CH2Br) are commonly employed.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Alkyl or aryl thioethers.
Applications De Recherche Scientifique
2-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol is not fully understood. it is believed to interact with various molecular targets and pathways, particularly those involved in microbial cell wall synthesis and function. The compound’s thiol group may play a crucial role in its biological activity by forming disulfide bonds with target proteins, thereby disrupting their function .
Comparaison Avec Des Composés Similaires
2-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol can be compared with other thieno[2,3-d]pyrimidine derivatives:
5,6-Dimethylthieno[2,3-d]pyrimidine-4(3H)-thione: Similar structure but lacks the isopropyl group.
(5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid: Contains an acetic acid group instead of the thiol group.
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C11H14N2S2 |
|---|---|
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
5,6-dimethyl-2-propan-2-yl-3H-thieno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C11H14N2S2/c1-5(2)9-12-10(14)8-6(3)7(4)15-11(8)13-9/h5H,1-4H3,(H,12,13,14) |
Clé InChI |
JSSHMJWHTSTMMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1C(=S)NC(=N2)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


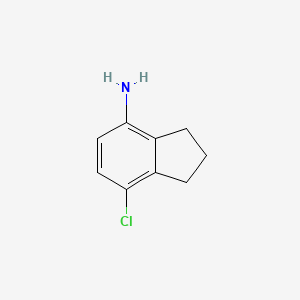
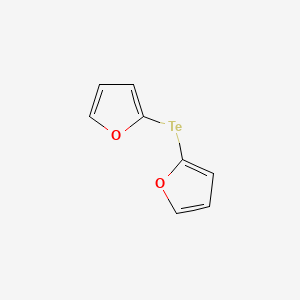
![6-Chloro-3-methylbenzo[D]isothiazole](/img/structure/B11763350.png)
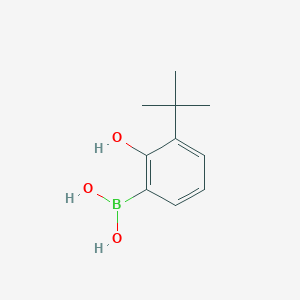

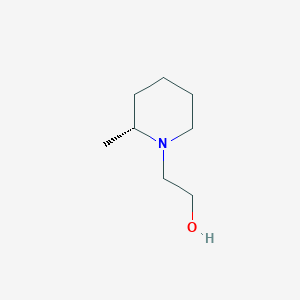
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B11763365.png)
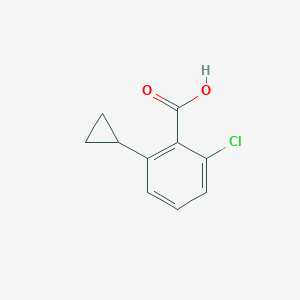
![Methyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B11763384.png)
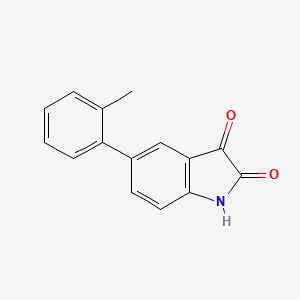
![(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate](/img/structure/B11763392.png)
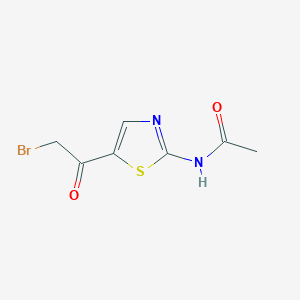
![7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11763402.png)
